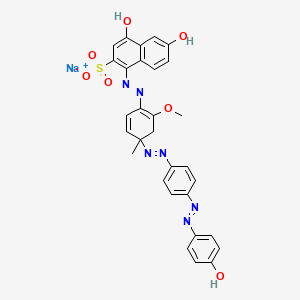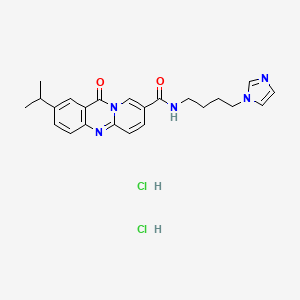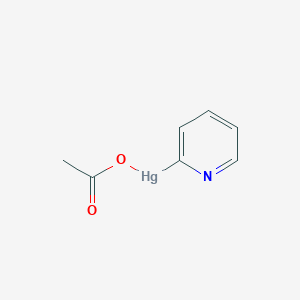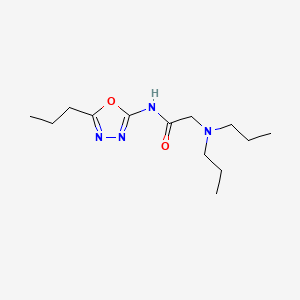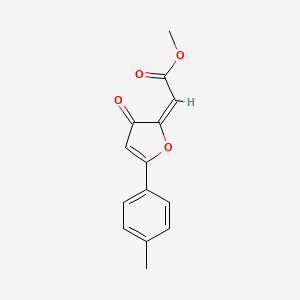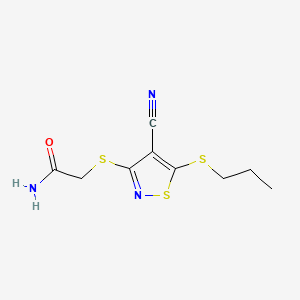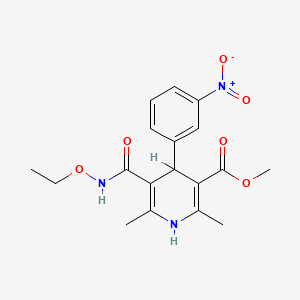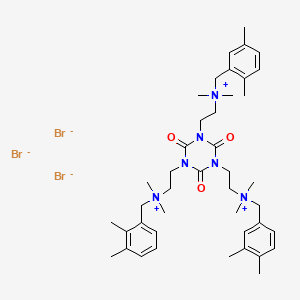
1-(2-Chloroethyl)-3-(alpha,2,4-trimethylbenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-(alpha,2,4-trimethylbenzyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chloroethyl group and a trimethylbenzyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(alpha,2,4-trimethylbenzyl)urea typically involves the reaction of 2-chloroethylamine with alpha,2,4-trimethylbenzyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-(alpha,2,4-trimethylbenzyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, altering its chemical structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield a variety of substituted ureas, while oxidation could lead to the formation of corresponding carbonyl compounds.
Scientific Research Applications
1-(2-Chloroethyl)-3-(alpha,2,4-trimethylbenzyl)urea may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways involving urea derivatives.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(alpha,2,4-trimethylbenzyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The chloroethyl group could form covalent bonds with nucleophilic sites in proteins or DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)-3-(2,4-dimethylbenzyl)urea
- 1-(2-Chloroethyl)-3-(3,4-dimethylbenzyl)urea
- 1-(2-Chloroethyl)-3-(alpha,2,4-trimethylphenyl)urea
Uniqueness
1-(2-Chloroethyl)-3-(alpha,2,4-trimethylbenzyl)urea is unique due to the presence of the alpha,2,4-trimethylbenzyl group, which may impart distinct steric and electronic properties compared to other similar compounds
Properties
CAS No. |
102433-72-7 |
|---|---|
Molecular Formula |
C13H19ClN2O |
Molecular Weight |
254.75 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[1-(2,4-dimethylphenyl)ethyl]urea |
InChI |
InChI=1S/C13H19ClN2O/c1-9-4-5-12(10(2)8-9)11(3)16-13(17)15-7-6-14/h4-5,8,11H,6-7H2,1-3H3,(H2,15,16,17) |
InChI Key |
ZVCKGTUSSOFJNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)NCCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




